2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride
Overview
Description
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a pyrrolidin-2-ylmethyl group at the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Cyclization Reactions: The pyrrolidine group can participate in cyclization reactions to form more complex structures .
Scientific Research Applications
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A simpler derivative with only two chlorine atoms on the aniline ring.
N-(pyrrolidin-2-ylmethyl)aniline: A compound with a similar structure but without the chlorine substitutions.
Pyrrolidine derivatives: Various compounds containing the pyrrolidine ring, which may have different substituents and properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, with the CAS number 1177352-12-3, is a compound characterized by its unique molecular structure, which includes two chlorine atoms at the 2 and 4 positions of the aniline ring and a pyrrolidin-2-ylmethyl group. Its molecular formula is C11H15Cl3N2, and it has a molar mass of 281.61 g/mol. This compound is gaining attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. It has been shown to modulate various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and signal transduction. The compound's ability to bind to specific molecular targets suggests potential applications in drug development.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various pathogens. For instance, preliminary studies have demonstrated its efficacy in inhibiting the growth of certain protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. In assays designed to evaluate antiparasitic activity, the compound displayed sub-micromolar potency, indicating a high level of effectiveness against these pathogens .
Case Studies
- Antiparasitic Activity : A study conducted on the antiparasitic effects of various compounds highlighted that this compound showed promising results in vitro against T. cruzi. The compound exhibited an IC50 value in the low micromolar range, suggesting that it could be a lead candidate for further drug development targeting Chagas disease .
- Cytotoxicity Assessment : In assessing cytotoxic effects on human cell lines (e.g., MRC5), it was observed that while the compound demonstrated potent antiparasitic activity, it also required careful evaluation for potential cytotoxic effects. The selectivity index (SI) was calculated to determine the safety profile of the compound relative to its efficacy against parasites .
Comparative Biological Activity Table
Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | T. cruzi | 0.12 | High |
Other Compounds (e.g., Quinazoline derivatives) | L. donovani | Varies (0.10 - 1.3) | Moderate |
Synthesis and Applications
The synthesis of this compound typically involves reacting 2,4-dichloroaniline with pyrrolidine under controlled conditions. This compound serves as an intermediate in the synthesis of various organic compounds and has potential applications in medicinal chemistry as a precursor for developing new drugs targeting parasitic infections .
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its biological activity while minimizing cytotoxicity. Structure-activity relationship (SAR) studies are crucial for identifying modifications that could improve efficacy against specific targets while maintaining safety profiles.
Properties
IUPAC Name |
2,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCPMPCRSFIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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